molecular formula C21H22N2O2S B11174286 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B11174286
M. Wt: 366.5 g/mol
InChI Key: OJFHTLMVLFZESY-UHFFFAOYSA-N
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Description

“N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide” typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The phenyl and ethyl groups can be introduced through substitution reactions using appropriate reagents.

    Amide Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 4-methoxyphenylpropanoic acid under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar activities.

Medicine

Industry

The compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The thiazole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.

    Amide Derivatives: Compounds like acetanilide and benzamide.

Uniqueness

The unique combination of the thiazole ring with the 4-methoxyphenyl and propanamide groups distinguishes this compound from other thiazole or amide derivatives. This structural uniqueness may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C21H22N2O2S/c1-3-18-20(16-7-5-4-6-8-16)23-21(26-18)22-19(24)14-11-15-9-12-17(25-2)13-10-15/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,23,24)

InChI Key

OJFHTLMVLFZESY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)CCC2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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